2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester
Overview
Description
2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 2-Propynoic acid, 3-(2-pyrazinyl)-, ethyl ester, is explored in scientific research for its potential in various chemical syntheses and reactions. Research in this area focuses on the creation of novel compounds and understanding their properties and reactions. For instance, studies have investigated the synthesis of carboxylic acids, esters, alcohols, and ethers containing specific structural rings derived from precursor compounds. These synthetic routes involve cyclization with acidic catalysts and subsequent reactions to produce esters with unique structural features (Y. Hanzawa et al., 2012). Another study focused on the addition of electrophilic and nucleophilic reagents to similar ethyl esters, demonstrating the regioselectivity of these additions and expanding the understanding of such chemical reactions (J. Bonnema et al., 2010).
Catalysis and Synthesis Improvement
Research also delves into the optimization of synthetic processes involving compounds similar to this compound. For example, one study highlighted the use of iron(III) catalysis for the efficient synthesis of bis(indolyl) compounds, showcasing the utility of propynoic acid derivatives in facilitating high-yield and regioselective reactions (Md. Shahajahan Kutubi et al., 2011). Another approach involved the noncatalytic destruction of certain acid esters leading to the synthesis of novel compounds, indicating the potential for innovative synthetic pathways without the need for catalysts (D. L. Obydennov et al., 2017).
Potential Biological Applications
Beyond purely chemical syntheses, some research explores the biological implications of compounds related to this compound. One study investigated the synthesis and in vitro activity of certain pyrazinoic acid derivatives against Mycobacterium tuberculosis, illustrating the medical and pharmaceutical relevance of these compounds (A. Pinheiro et al., 2007). Another study evaluated the antiparasitic potential of pyrazinoates against Trypanosoma cruzi, showcasing the broader impact of these compounds in treating infectious diseases (C. I. Vasconcelos et al., 2018).
Mechanism of Action
It’s worth noting that this compound belongs to the class of pyrazine derivatives. Pyrazine derivatives are known to have diverse applications in scientific research due to their unique chemical structure and biological activity. They can serve as versatile building blocks for the synthesis of novel compounds, making them valuable for drug discovery, material science, and chemical biology.
Properties
IUPAC Name |
ethyl 3-pyrazin-2-ylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-7-10-5-6-11-8/h5-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNVDNXLOPSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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